Oxathiolan
CAS No.: 137530-41-7
Cat. No.: VC21352477
Molecular Formula: C8H10FN3O3S
Molecular Weight: 247.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 137530-41-7 |
---|---|
Molecular Formula | C8H10FN3O3S |
Molecular Weight | 247.25 g/mol |
IUPAC Name | 4-amino-5-fluoro-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Standard InChI | InChI=1S/C8H10FN3O3S/c9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5/h1,5-6,13H,2-3H2,(H2,10,11,14)/t5-,6+/m1/s1 |
Standard InChI Key | XQSPYNMVSIKCOC-RITPCOANSA-N |
Isomeric SMILES | C1[C@@H](O[C@@H](S1)CO)N2C=C(C(=NC2=O)N)F |
SMILES | C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Canonical SMILES | C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F |
Appearance | White to Pale Yellow Solid |
Melting Point | >80°C |
Definition and Basic Structure
Oxathiolanes are five-membered heterocyclic compounds containing both oxygen and sulfur atoms within their ring structure. The positioning of these heteroatoms within the ring defines different isomeric forms of oxathiolanes, each with distinct chemical properties and applications. These compounds belong to the broader family of organosulfur compounds and are characterized by their specific ring structure and reactivity patterns .
The general structure consists of a five-membered ring where carbon atoms form the backbone while oxygen and sulfur atoms occupy specific positions in the ring. Depending on the relative positions of the oxygen and sulfur atoms, different oxathiolane isomers exist, each with unique chemical and biological properties .
Types of Oxathiolanes
1,3-Oxathiolane
1,3-Oxathiolane is an organosulfur compound with the molecular formula (CH₂)₃OS, featuring a saturated five-membered heterocycle with non-adjacent oxygen and sulfur atoms. While the parent compound itself has limited practical applications, its derivatives have gained significant biotechnological importance . The structure allows for various substitutions, resulting in compounds with diverse properties and applications.
1,2-Oxathiolane
1,2-Oxathiolane and its derivatives are less prevalent in scientific literature compared to 1,3-oxathiolanes. The parent 1,2-oxathiolane compound, derived from 3-mercaptopropanol, has primarily been detected in solution . Several bulky derivatives of 1,2-oxathiolane have been characterized through X-ray crystallography, providing insights into their three-dimensional structure and potential applications .
1,2-Oxathiolane 2,2-dioxide
A particularly significant derivative is 1,2-Oxathiolane 2,2-dioxide, also known as 1,3-Propanesultone or 3-Hydroxy-1-propanesulfonic acid gamma-sultone. This compound has the molecular formula C₃H₆O₃S and a molecular weight of 122.14 g/mol . It represents an important industrial intermediate with applications in polymer chemistry and pharmaceutical development.
Physical and Chemical Properties
The physical and chemical properties of oxathiolanes vary significantly depending on their specific structure and substituents. Table 1 summarizes the key properties of different oxathiolane types based on available data.
Table 1: Physical and Chemical Properties of Key Oxathiolane Compounds
Property | 1,2-Oxathiolane 2,2-dioxide | 1,3-Oxathiolane | 1,3-Oxathiolan-5-one |
---|---|---|---|
Appearance | White crystalline solid | Not fully characterized | Varies with substituents |
Molecular Formula | C₃H₆O₃S | (CH₂)₃OS | C₃H₄O₂S (parent) |
Molecular Weight | 122.14 g/mol | Varies with substituents | Varies with substituents |
Density | 1.45 g/cm³ at 25°C | Not reported | Not reported |
Melting Point | 70-72°C | Not reported | Not reported |
Solubility | Soluble in polar solvents (DMSO, DMF), partially soluble in water | Not fully characterized | Not fully characterized |
Reactivity | High reactivity in nucleophilic substitution reactions | Can undergo various substitution reactions | Can serve as precursors to other compounds |
1,2-Oxathiolane 2,2-dioxide exhibits notable characteristics including its white crystalline appearance, distinctive sulfonic ester odor, and specific melting point range. Its solubility profile and reactivity make it valuable for various chemical processes .
Synthesis Methods
Traditional Approaches
Traditional methods for synthesizing 1,3-oxathiolane involve the condensation of mercaptoethanol with formaldehyde, following typical procedures for thioacetal synthesis . This approach has been well-established in the literature and serves as a foundation for more advanced synthetic strategies.
For 1,3-oxathiolan-5-ones, an early method developed by Motoki et al. in 1972 involved reacting aldehydes with thioglycolic acid under reflux conditions in benzene, yielding products with up to 55% yield . This methodology was subsequently refined in 2013, enhancing both efficiency and product yield.
Advanced Synthetic Strategies
Recent developments have introduced innovative approaches to oxathiolane synthesis with improved yield and selectivity. A noteworthy method reported in 2023 involves the direct synthesis of 1,3-oxathiolan-5-ones through a (3+2)-cycloaddition between thioketones and acetylenedicarboxylic acid . This one-pot reaction achieves products within short reaction times and typically yields excellent results, with yields reaching up to >99% . The structural confirmation of these products has been validated through X-ray diffraction analysis.
Pharmaceutical-Grade Synthesis
For pharmaceutical applications, particularly in the synthesis of antiviral drugs, specialized synthesis routes have been developed. The Medicine for All Institute has described an innovative route for constructing the oxathiolane intermediate used in the synthesis of lamivudine (3TC) and emtricitabine (FTC) .
This approach, termed "supply-centered synthesis," utilizes low-cost, widely available starting materials including chloroacetic acid, vinyl acetate, sodium thiosulfate, and water . The method employs sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors, establishing the required oxidation state at the anomeric center as a masked aldehyde .
The process involves:
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Chlorination of thioglycolic acid
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Regioselective 1,2-insertion of a sulfenyl chloride into the olefin of vinyl acetate
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Reaction with water to close the ring and complete the oxathiolane synthesis
Table 2: Comparison of Key Synthetic Methods for Oxathiolanes
Synthetic Method | Starting Materials | Product Type | Yield | Advantages | Limitations |
---|---|---|---|---|---|
Condensation of mercaptoethanol with formaldehyde | Mercaptoethanol, formaldehyde | 1,3-Oxathiolane | Not reported | Well-established procedure | Limited functional diversity |
Motoki method (1972) | Aldehydes, thioglycolic acid | 1,3-Oxathiolan-5-ones | Up to 55% | Direct access to 5-ones | Moderate yield, harsh conditions |
(3+2)-Cycloaddition (2023) | Thioketones, acetylenedicarboxylic acid | 1,3-Oxathiolan-5-ones | Up to >99% | High yield, complete regioselectivity | Requires specific starting materials |
"Supply-centered synthesis" | Chloroacetic acid, vinyl acetate, sodium thiosulfate, water | Pharmaceutical oxathiolane intermediates | 56% (with >99% purity) | Low-cost materials, high purity | Multiple reaction steps |
Applications
Pharmaceutical Applications
Oxathiolanes have found significant applications in pharmaceutical research and development, particularly in the creation of nucleoside analogues for antiviral treatments. Their importance in medicinal chemistry is highlighted by several key applications:
1,3-oxathiolane nucleosides have emerged as important agents for treating HIV and Hepatitis B infections . Interestingly, research has demonstrated that the unnatural (−)-enantiomers of these compounds exhibit higher anti-HIV activity and lower toxicity compared to their natural (+)-enantiomers . This difference may be attributed to preferential activation by specific enzymes (kinases) or target enzymes (polymerases).
Lamivudine (3TC) and emtricitabine (FTC) represent two prominent pharmaceutical products derived from oxathiolane intermediates . These medications serve as critical components in antiretroviral therapy regimens worldwide, highlighting the clinical significance of oxathiolane chemistry.
The development of these therapeutic agents faces three major challenges:
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Efficient preparation of the oxathiolane sugar ring
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Stereoselective N-glycosylation compatible with enantiomerically pure substrates
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Separation of enantiomers through chemical or enzymatic resolution methods
Industrial Applications
Beyond pharmaceuticals, oxathiolanes, particularly 1,2-Oxathiolane 2,2-dioxide, have several important industrial applications:
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Key intermediate for sulfonated polymer synthesis
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Pharmaceutical precursor for prodrug development
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Cross-linking agent in specialty coatings
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Fine chemicals manufacturing, leveraging high reactivity in nucleophilic substitution reactions
These industrial applications highlight the versatility of oxathiolanes beyond their medicinal uses, demonstrating their importance in various chemical manufacturing processes.
Flavor Chemistry
In addition to pharmaceutical and industrial uses, certain oxathiolane derivatives contribute to natural flavors. For instance, 2-Methyl-4-propyl-1,3-oxathiane, a related heterocyclic compound, is a component of the distinctive flavor profile found in passion fruit and other fruits . This application demonstrates the broad utility of these compounds across different sectors.
Recent Research Developments
Advances in Synthetic Methodology
Recent research has focused on developing more efficient and stereoselective methods for synthesizing oxathiolane derivatives. The 2023 report on direct access to 1,3-oxathiolan-5-ones through (3+2)-cycloaddition represents a significant advancement in this field . This novel protocol achieves complete regioselectivity and extremely high yields, addressing previous challenges in oxathiolane synthesis.
Pharmaceutical Research Progress
Over the past three decades, several research groups have worked on developing novel methods for installing glycosidic linkages during the synthesis of modified nucleosides, including 1,3-oxathiolane nucleosides . These efforts aim to achieve β-selective glycosylation, a critical factor in the biological activity of these compounds.
The biological importance and synthesis of oxathiolane nucleosides have been thoroughly reviewed by Chu et al. in 2003 and in a book chapter by D'alonzo and Guaragna published in 2013 . These comprehensive reviews highlight the ongoing interest and evolution of research in this field.
Supply Chain and Manufacturing Innovations
Innovation in the manufacture of oxathiolane-based pharmaceuticals has focused on improving supply chain security and reducing production costs. The "supply-centered synthesis" approach developed by the Medicine for All Institute aims to achieve three primary outcomes:
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Decrease raw material costs
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Increase supply chain security for producing anti-HIV medications
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Expand the number of producers by developing methods that align with the capabilities of new market entrants
This approach represents a significant advancement in making critical medications more accessible and affordable globally.
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